

A Comparative Guide to the Analysis of N-Nitrosometoprolol in Pharmaceuticals

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Compound of Interest

Compound Name: *N-Nitrosometoprolol*

Cat. No.: *B8145643*

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The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic nature.[1][2] **N-Nitrosometoprolol**, a nitrosamine derivative of the beta-blocker metoprolol, requires sensitive and reliable analytical methods for its detection and quantification to ensure patient safety.[3][4] This guide provides a comparative overview of analytical methodologies applicable to **N-Nitrosometoprolol**, with a focus on providing supporting data and detailed experimental protocols. While direct inter-laboratory comparison studies for **N-Nitrosometoprolol** are not widely published, this document synthesizes available data from validated methods for **N-Nitrosometoprolol** and other relevant nitrosamines to offer a valuable comparative perspective.[5]

Data Presentation: A Comparative Overview of Analytical Performance

The selection of an analytical method for **N-Nitrosometoprolol** quantification is guided by its performance characteristics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the technique of choice for its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) is also a viable, though less common, alternative for nitrosamine analysis. The following table summarizes the performance of a validated Ultra-High-Performance Liquid Chromatography-tandem mass spectrometry (UHPLC-MS/MS) method specifically for **N-Nitrosometoprolol**, alongside typical performance data for other nitrosamine analysis methods to provide a comparative context.

Parameter	UHPLC-MS/MS for N-Nitrosometoprolol	Representative LC-MS/MS for other Nitrosamines	Representative GC-MS/MS for other Nitrosamines
Limit of Detection (LOD)	0.02 - 1.2 ppb	0.2 ng/mL (0.30 ng/mg)	< 3 ppb
Limit of Quantification (LOQ)	2 - 20 ppb	0.5 ng/mL (0.75 ng/mg)	15 ppb
Accuracy (% Recovery)	64.1% - 113.3%	89.3% - 104.6%	Not specified
Precision (RSD %)	Not explicitly stated, but method demonstrated precision	< 5.5% (intra-day), < 7.0% (inter-day)	Not specified
Linearity (R ²)	0.9978 - 0.9999	> 0.998	> 0.996

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below is the experimental protocol for a validated UHPLC-MS/MS method for the determination of **N-Nitrosometoprolol**.

UHPLC-MS/MS Method for N-Nitrosometoprolol

1. Sample Preparation:

- Accurately weigh the metoprolol tartrate or metoprolol succinate active pharmaceutical ingredient (API).
- Dissolve the sample in a suitable diluent (e.g., methanol or acetonitrile).
- Vortex the sample to ensure complete dissolution.
- If necessary, centrifuge the sample to remove any undissolved particulates.
- Transfer the supernatant to an HPLC vial for analysis.

2. Chromatographic Conditions:

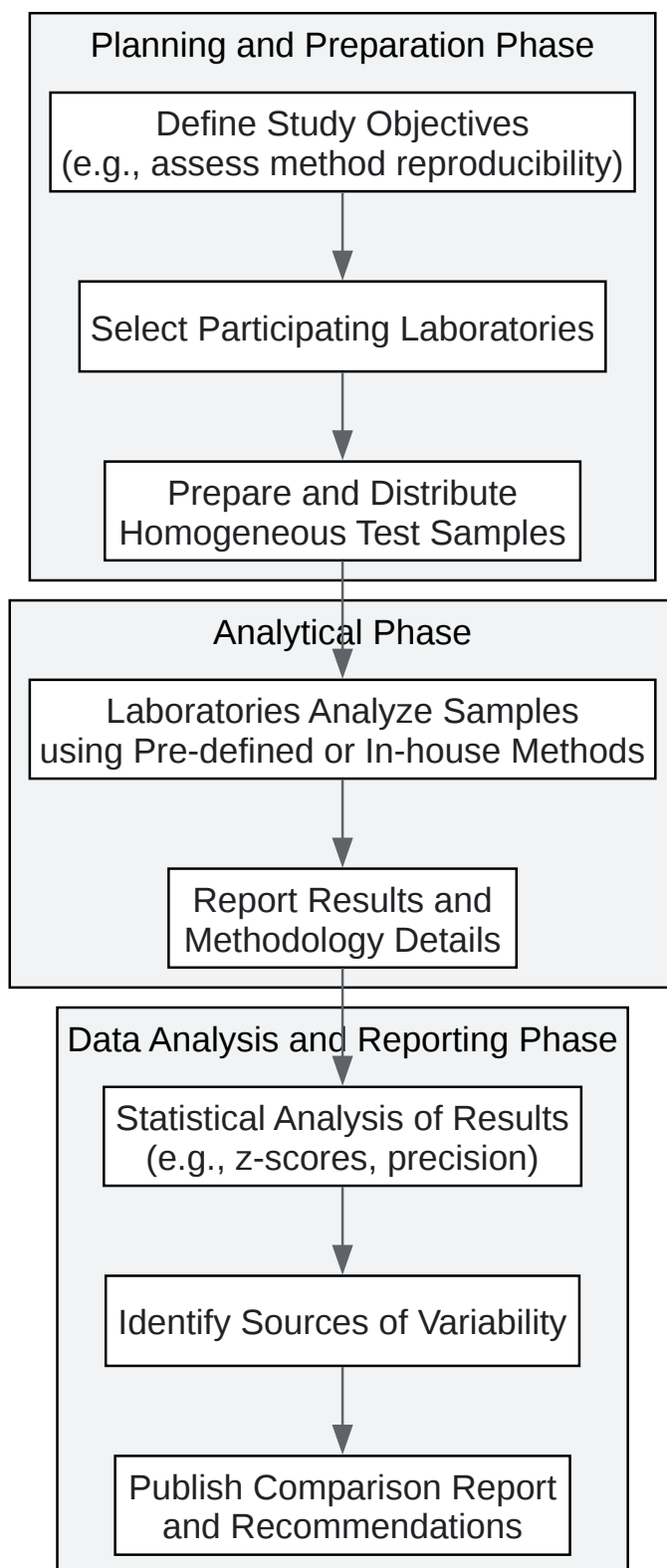
- Chromatographic System: Ultra-High-Performance Liquid Chromatograph.
- Column: Acquity HSS T3 (3.0 × 100 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: Methanol or Acetonitrile.
- Gradient Elution: A suitable gradient program is used to separate **N-Nitrosometoprolol** from the metoprolol API and other potential impurities.
- Flow Rate: A typical flow rate for this type of column and particle size would be in the range of 0.3 - 0.6 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
- Injection Volume: A small injection volume (e.g., 1-5 μL) is used.

3. Mass Spectrometry Conditions:

- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions: Specific precursor-to-product ion transitions for **N-Nitrosometoprolol** are monitored for quantification and confirmation.
- Data Analysis: Quantification is performed by comparing the peak area of **N-Nitrosometoprolol** in the sample to a calibration curve generated from reference standards.

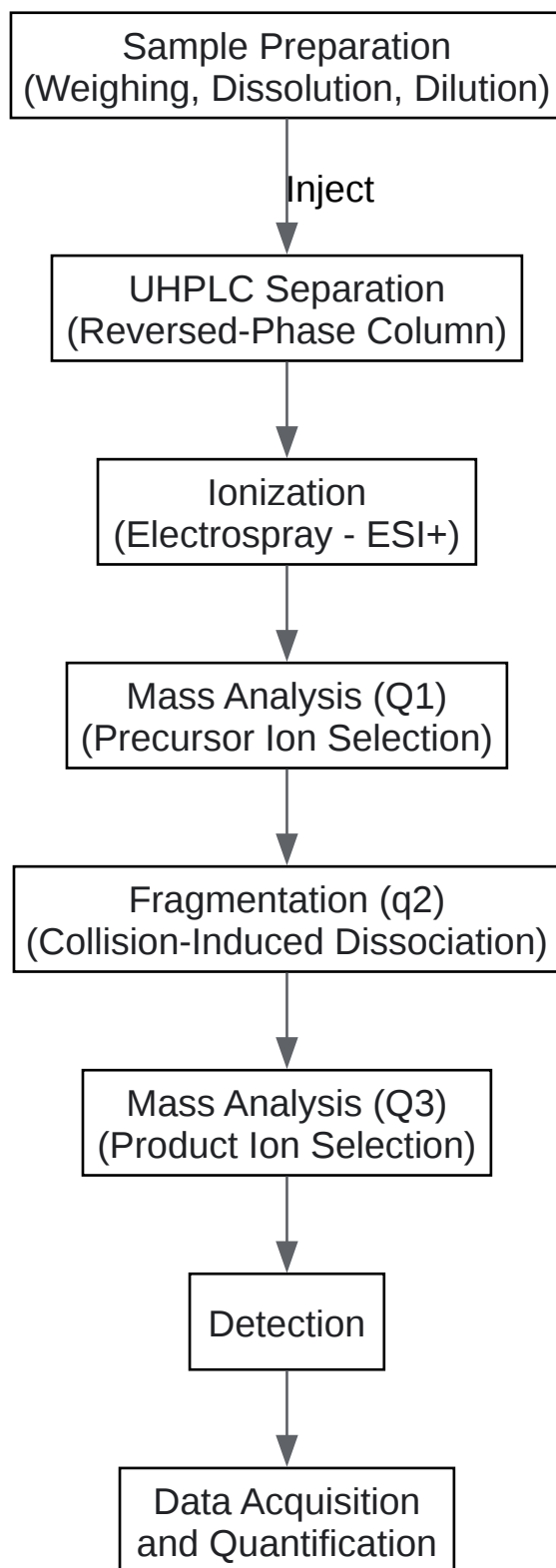
Mandatory Visualization

The following diagrams illustrate the logical workflow of an inter-laboratory comparison study and a typical analytical workflow for N-nitrosamine analysis.



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Workflow for an inter-laboratory comparison study.



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Typical analytical workflow for **N-Nitrosometoprolol** by LC-MS/MS.

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